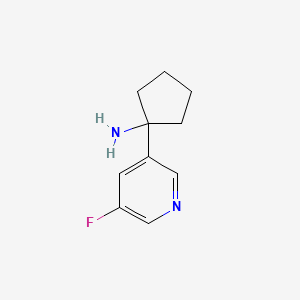
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine is a chemical compound with the molecular formula C10H13FN2 It is characterized by a cyclopentane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position and an amine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyridine and cyclopentanone.
Formation of Intermediate: The first step involves the reaction of 5-fluoropyridine with cyclopentanone to form an intermediate compound, 3-(5-fluoropyridin-3-yl)cyclopentan-1-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(5-Fluoropyridin-3-yl)cyclopentan-1-amine can be compared with similar compounds such as:
2-(5-Fluoropyridin-3-yl)cyclopentan-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical and biological properties.
3-(5-Fluoropyridin-3-yl)cyclopentan-1-one: An intermediate in the synthesis of this compound, with a ketone group instead of an amine group.
Propiedades
Fórmula molecular |
C10H13FN2 |
|---|---|
Peso molecular |
180.22 g/mol |
Nombre IUPAC |
1-(5-fluoropyridin-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C10H13FN2/c11-9-5-8(6-13-7-9)10(12)3-1-2-4-10/h5-7H,1-4,12H2 |
Clave InChI |
GBJPULKMUWMPNY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC(=CN=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


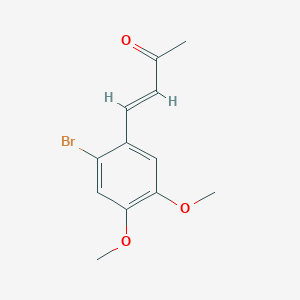

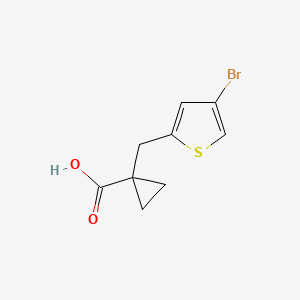
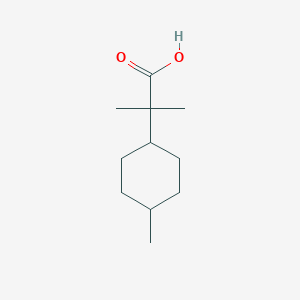
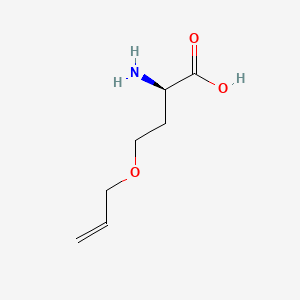
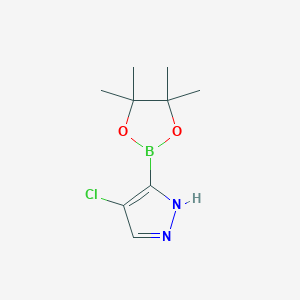
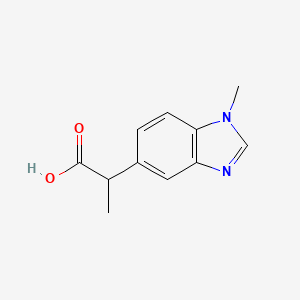
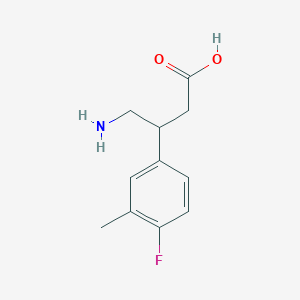
![2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoicaciddihydrochloride](/img/structure/B13541691.png)
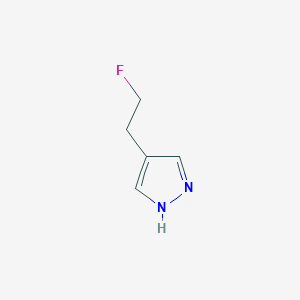
![[(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid](/img/structure/B13541714.png)
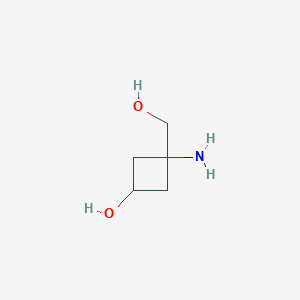
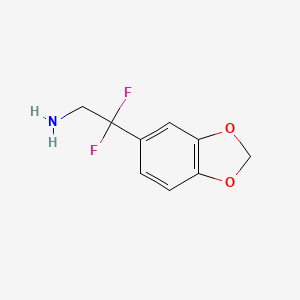
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B13541732.png)
